molecular formula C11H6F6N2 B2372926 3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 154258-54-5

3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole

Cat. No.: B2372926
CAS No.: 154258-54-5
M. Wt: 280.173
InChI Key: HRBJMDVPHVEWNY-UHFFFAOYSA-N
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Description

3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a 3,5-bis(trifluoromethyl)phenyl group. This compound is notable for its unique structural features, which include the trifluoromethyl groups that impart distinct chemical and physical properties. These properties make it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole typically involves the condensation of hydrazines with α,β-unsaturated ketones, followed by cyclization. One common method involves the use of 3,5-bis(trifluoromethyl)benzaldehyde and hydrazine hydrate under acidic conditions to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazoles with various functional groups replacing the trifluoromethyl groups .

Scientific Research Applications

3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole is unique due to its combination of a pyrazole ring and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in both research and industrial applications .

Biological Activity

3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications in various fields, particularly focusing on its antimicrobial and anticancer effects.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with two trifluoromethyl groups on the phenyl ring, enhancing its lipophilicity and biological activity. The synthesis of this compound typically involves reactions between appropriate arylhydrazines and substituted phenyl compounds under controlled conditions, often utilizing catalysts like palladium or copper salts to facilitate the formation of the pyrazole structure .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit potent antimicrobial activity against a range of pathogens, including drug-resistant strains. A study demonstrated that various trifluoromethyl-substituted pyrazoles showed minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways.

Compound Target Pathogen MIC (µg/mL)
This compoundS. aureus (MRSA)0.25
Compound XE. coli0.5
Compound YEnterococcus spp.1

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and prostate cancer cells. In vitro studies revealed that certain derivatives could inhibit cell proliferation significantly, with IC50 values comparable to established anticancer drugs .

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)0.08Induction of apoptosis
A549 (Lung)0.15Cell cycle arrest at G2/M phase
PC-3 (Prostate)0.10Inhibition of angiogenesis

Case Studies

  • Antimicrobial Efficacy : A study published in Molecules highlighted the synthesis and evaluation of several derivatives of this compound against Gram-positive bacteria. The results indicated that these compounds not only inhibited bacterial growth but also demonstrated low toxicity to human cells .
  • Cancer Treatment Applications : Another investigation focused on the anticancer properties of pyrazole derivatives in vivo using mouse models. The study found that treatment with these compounds led to significant tumor size reduction compared to control groups .

Properties

IUPAC Name

5-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6N2/c12-10(13,14)7-3-6(9-1-2-18-19-9)4-8(5-7)11(15,16)17/h1-5H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBJMDVPHVEWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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